molecular formula C26H23F2NO4 B14914286 Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid

Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid

Cat. No.: B14914286
M. Wt: 451.5 g/mol
InChI Key: SBSAOFJXSQAYOG-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorophenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Pentanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.

    Introduction of the Difluorophenyl Group: This step often involves electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pentanoic acid moieties.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can occur at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

Biology

In biological research, it may serve as a probe or a ligand in studies involving protein interactions or enzyme activity.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

Industry

In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the difluorophenyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Contains a single fluorine atom on the phenyl ring.

Uniqueness

The presence of the difluorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-difluorophenyl)pentanoic acid may confer unique properties such as increased lipophilicity, altered electronic characteristics, and potentially enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C26H23F2NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-5-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23F2NO4/c27-22-13-5-7-16(24(22)28)8-6-14-23(25(30)31)29-26(32)33-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-5,7,9-13,21,23H,6,8,14-15H2,(H,29,32)(H,30,31)/t23-/m0/s1

InChI Key

SBSAOFJXSQAYOG-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C(=CC=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C(=CC=C4)F)F)C(=O)O

Origin of Product

United States

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